4-(Cyanomethyl)phenyl 2,6-dichloroisonicotinate
Overview
Description
4-(Cyanomethyl)phenyl 2,6-dichloroisonicotinate is a chemical compound with the molecular formula C14H8Cl2N2O2 and a molecular weight of 307.13. This compound is known for its unique structure, which includes a cyanomethyl group attached to a phenyl ring and a 2,6-dichloroisonicotinate moiety. It is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 4-(Cyanomethyl)phenyl 2,6-dichloroisonicotinate typically involves the reaction of 4-(cyanomethyl)phenylboronic acid with 2,6-dichloropyridine-4-carboxylic acid under Suzuki-Miyaura coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
4-(Cyanomethyl)phenyl 2,6-dichloroisonicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanomethyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents for oxidation and reduction reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(Cyanomethyl)phenyl 2,6-dichloroisonicotinate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-(Cyanomethyl)phenyl 2,6-dichloroisonicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(Cyanomethyl)phenyl 2,6-dichloroisonicotinate can be compared with other similar compounds, such as:
4-(Cyanomethyl)phenyl 2-chloronicotinate: This compound has a similar structure but with only one chlorine atom on the nicotinate moiety.
4-(Cyanomethyl)phenyl 2,6-dichlorobenzoate: This compound has a benzoate moiety instead of an isonicotinate moiety.
4-(Cyanomethyl)phenyl 2,6-dichloropyridine-4-carboxylate: This compound has a pyridine-4-carboxylate moiety instead of an isonicotinate moiety.
Properties
IUPAC Name |
[4-(cyanomethyl)phenyl] 2,6-dichloropyridine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-12-7-10(8-13(16)18-12)14(19)20-11-3-1-9(2-4-11)5-6-17/h1-4,7-8H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBHGESMPFESFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OC(=O)C2=CC(=NC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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